molecular formula C27H19N3O2 B4580453 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one

5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B4580453
M. Wt: 417.5 g/mol
InChI Key: NISXMDMHVOVZNK-UHFFFAOYSA-N
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Description

5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a useful research compound. Its molecular formula is C27H19N3O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.147726857 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Structural Insights

  • Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones : A study detailed the reaction of chloral with substituted anilines, leading to the formation of various intermediates and final products, providing insights into the synthesis and structural properties of novel substituted 1,3-thiazolidin-4-ones. This research highlights the versatile reactivity of chloral with amines, offering pathways for synthesizing compounds with potentially related structures to 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one (Issac & Tierney, 1996).

  • Anthraquinones and Derivatives from Marine-Derived Fungi : Anthraquinones and their derivatives, including structures similar to this compound, are highlighted for their diversity and biological activities. This review underlines the importance of marine microorganisms as sources of structurally unique secondary metabolites with potential therapeutic applications (Fouillaud et al., 2016).

  • Isoxazoline Containing Natural Products as Anticancer Agents : Isoxazoline derivatives, including the structural motif present in the compound of interest, are discussed for their medicinal chemistry significance, particularly as anticancer agents. The review encompasses natural sources, isolation, synthetic pathways, and the anticancer activity of isoxazoline derivatives (Kaur et al., 2014).

Chemical Fixation of CO2 with Aniline Derivatives

  • Synthesis of Functionalized Azole Compounds : An interesting application involves the use of carbon dioxide (CO2) as a feedstock in organic synthesis, particularly in cyclizing aniline derivatives to functionalized azoles. This methodology, potentially applicable to compounds like this compound, provides a novel route to synthesize valuable chemicals from an abundant, renewable resource (Vessally et al., 2017).

Properties

IUPAC Name

10-anilino-12-(benzylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c31-26-19-13-7-8-14-20(19)27-24-23(26)21(29-18-11-5-2-6-12-18)15-22(25(24)30-32-27)28-16-17-9-3-1-4-10-17/h1-15,28-29H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISXMDMHVOVZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one
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5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one
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5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 4
5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 5
5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 6
Reactant of Route 6
5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.